Auten-67

Description

Structure

3D Structure

Properties

IUPAC Name |

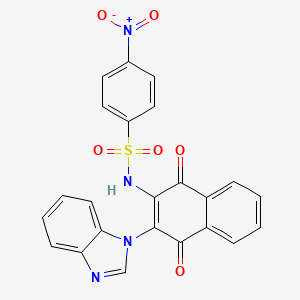

N-[3-(benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O6S/c28-22-16-5-1-2-6-17(16)23(29)21(26-13-24-18-7-3-4-8-19(18)26)20(22)25-34(32,33)15-11-9-14(10-12-15)27(30)31/h1-13,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAINSJUQREKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C=NC4=CC=CC=C43)NS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401046401 | |

| Record name | N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783800-77-0, 301154-74-5 | |

| Record name | Auten-67 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783800770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUTEN-67 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53CH4RJ72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Auten-67: A Specific Inhibitor of Myotubularin-Related Protein 14 (MTMR14) for Autophagy Induction

Executive Summary

Myotubularin-related protein 14 (MTMR14), also known as Jumpy, is a lipid phosphatase that negatively regulates autophagy by dephosphorylating phosphatidylinositol 3-phosphate (PI3P), a key lipid in the formation of autophagosomes.[1][2][3][4] The targeted inhibition of MTMR14 presents a promising strategy for inducing autophagy, a cellular process critical for homeostasis, with therapeutic potential in age-related and neurodegenerative diseases.[1] This document provides a comprehensive technical overview of Auten-67 (Autophagy Enhancer-67), a small molecule identified as a specific inhibitor of MTMR14. We detail its mechanism of action, present key quantitative data from cellular and in vivo studies, outline experimental protocols for its validation, and provide visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name N-[3-(benzimidazol-1-yl)-1, 4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfon-amide, is an orally active small molecule that potently enhances the autophagic process. It was identified through a small-molecule library screen for specific inhibitors of MTMR14. By inhibiting the phosphatase activity of MTMR14, this compound effectively increases autophagic flux in various models, including human cell lines, primary neurons, Drosophila, zebrafish, and mice. This activity confers this compound with significant anti-aging and neuroprotective properties, making it a valuable tool for research and a potential drug candidate for autophagy-related diseases like Alzheimer's and Huntington's disease.

Mechanism of Action

The primary mechanism of this compound is the direct inhibition of the enzymatic activity of MTMR14. MTMR14 functions to antagonize the Vps34 kinase complex, which is responsible for generating PI3P on endomembranes. This pool of PI3P is essential for the recruitment of autophagy-related (Atg) proteins and the subsequent formation of the isolation membrane (phagophore) that engulfs cytoplasmic cargo.

By dephosphorylating PI3P, MTMR14 acts as a brake on the initiation of autophagy. This compound binds to MTMR14 and inhibits its phosphatase activity, leading to an accumulation of PI3P. This, in turn, promotes the formation of autophagosomes and enhances the overall autophagic flux. This targeted action downstream in the autophagy pathway potentially avoids some of the undesired side effects associated with broad autophagy inducers that act on upstream signaling pathways like mTOR.

Core Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its validation.

Caption: MTMR14 signaling pathway in autophagy regulation.

Caption: Experimental workflow for validating this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified across various experimental systems. The tables below summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line / System | Concentration Range | Observation | Reference |

| MTMR14 Inhibition | HeLa Cells | 2-100 µM | Inhibits phosphatase activity by nearly 3%-70% | |

| Autophagic Flux | HeLa Cells | 100 µM | LC3B-II accumulation similar to or stronger than 100 nM rapamycin | |

| Autophagic Flux | Murine Primary Neurons | 1-50 µM | Decreased levels of LC3B-II (indicating enhanced flux) | |

| Neuroprotection | Murine Primary Neurons | 1-50 µM | Increased cell viability against oxidative stress | |

| Autophagy Induction | Drosophila Fat Body | 10-100 µM | Massive accumulation of Atg8a-positive structures |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage / Administration | Duration | Key Outcome | Reference |

| Drosophila melanogaster | Feeding | Lifespan | Extension of lifespan | |

| Zebrafish (Danio rerio) | 10, 50 µM in water | - | Increased number of Gfp-Lc3 positive spots | |

| Mouse (Alzheimer's Model) | 19 mg/kg, p.o., 3x/week | 3 months | Restored nesting behavior by ~30%; Decreased Amyloid β levels | |

| Mouse | 50 µmol/g body weight, i.p. | - | Enhanced autophagy |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blotting for Autophagic Flux Analysis

Objective: To quantify the levels of autophagic markers LC3B-II (a component of the autophagosome membrane) and SQSTM1/p62 (an autophagy substrate) to measure autophagic flux.

Methodology:

-

Cell Culture and Treatment: Plate HeLa cells or primary neurons at an appropriate density. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10-100 µM), a vehicle control (e.g., DMSO), and a positive control (e.g., 100 nM Rapamycin). For autophagic flux measurement, a parallel set of treatments should include a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine, added for the final 2-4 hours of incubation.

-

Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (to detect both LC3B-I and LC3B-II) and SQSTM1/p62 overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. The ratio of LC3B-II to LC3B-I (or to GAPDH) and the levels of SQSTM1/p62 are used to assess autophagic flux. An increase in LC3B-II in the presence of a lysosomal inhibitor confirms increased flux.

Fluorescence Microscopy for Autophagosome Visualization

Objective: To visualize and quantify the formation of autophagosomes (puncta) in living or fixed cells.

Methodology:

-

Cell Transfection/Transgenic Models: Use cells stably expressing a fluorescently-tagged LC3 (e.g., GFP-LC3) or transgenic animals expressing similar reporters (e.g., Drosophila with mCherry-Atg8a, zebrafish with Gfp-Lc3).

-

Treatment: Seed cells on glass coverslips or treat animals as described in the quantitative data tables.

-

Fixation and Staining (for cultured cells):

-

After treatment, wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with a detergent like Triton X-100 if additional antibody staining is required.

-

Mount coverslips onto slides using a mounting medium containing DAPI to counterstain nuclei.

-

-

Imaging:

-

Acquire images using a confocal or high-resolution fluorescence microscope.

-

Capture multiple random fields of view for each condition to ensure representative data.

-

-

Image Analysis:

-

Quantify the number of fluorescent puncta per cell. An increase in the number of GFP-LC3 puncta indicates an accumulation of autophagosomes.

-

Automated image analysis software can be used for unbiased quantification.

-

Cell Viability (MTT) Assay for Neuroprotection

Objective: To assess the protective effect of this compound against stress-induced cell death in neurons.

Methodology:

-

Cell Culture: Plate murine primary cortical neurons in 96-well plates.

-

Pre-treatment: Treat neurons with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Stress: Induce oxidative stress by adding a toxic agent like hydrogen peroxide (H₂O₂) to the culture medium for a defined duration.

-

MTT Incubation: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle-treated control cells. An increase in viability in this compound treated cells compared to cells treated with H₂O₂ alone indicates a neuroprotective effect.

Conclusion

This compound is a well-characterized, specific inhibitor of the MTMR14 phosphatase. Its ability to robustly induce autophagy across multiple species and cell types, coupled with its demonstrated neuroprotective and anti-aging effects in vivo, establishes it as a critical research tool. The targeted mechanism of action, focusing on a downstream negative regulator of autophagy, highlights its potential for higher specificity and reduced off-target effects compared to other autophagy inducers. Further investigation and development of this compound and similar MTMR14 inhibitors could pave the way for novel therapeutic interventions for a range of debilitating diseases linked to deficient autophagy.

References

The Role of Auten-67 in Inducing Autophagic Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a spectrum of age-related and neurodegenerative diseases. Consequently, the identification of small molecules that can modulate this pathway is of significant therapeutic interest. Auten-67 has emerged as a potent, orally active enhancer of autophagy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on autophagic flux, and detailed experimental protocols for its application.

Introduction to this compound

This compound (Autophagy Enhancer-67) is a small molecule identified through a screen for inhibitors of Myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy.[1][2] MTMR14 is a lipid phosphatase that antagonizes the formation of autophagic membranes.[3][4] By inhibiting MTMR14, this compound promotes an increase in autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation.[1] This activity has demonstrated potential anti-aging and neuroprotective effects in various preclinical models.

Mechanism of Action: Inhibition of MTMR14

The core mechanism of this compound-induced autophagy lies in its inhibitory effect on MTMR14. The formation of the autophagic isolation membrane is a critical step in autophagy, requiring the production of phosphatidylinositol 3-phosphate (PI3P). This process is catalyzed by the Vps34 kinase complex. MTMR14 acts as a negative regulator of this pathway by dephosphorylating PI3P.

By inhibiting MTMR14, this compound effectively removes this brake on the Vps34 kinase complex, leading to increased PI3P levels and consequently, enhanced formation of autophagic structures. This targeted action on a core component of the autophagy machinery distinguishes this compound from many other autophagy inducers that act on upstream signaling pathways, potentially reducing off-target effects.

Quantitative Data on this compound Activity

The efficacy of this compound in inducing autophagic flux has been quantified in various cellular and in vivo models. The following tables summarize these findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration Range | Treatment Duration | Key Findings | Reference |

| HeLa Cells | 2-100 µM | 3 hours | Inhibited MTMR14 by approximately 3%-70%; induced autophagic flux. | |

| Murine Primary Neurons | 1-50 µM | Not Specified | Decreased levels of LC3B-II and protected neurons from oxidative stress. |

Table 2: In Vivo Efficacy of this compound

| Model Organism | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| Drosophila melanogaster | 10-100 µM (in food) | Oral | Not Specified | Induced autophagy via inhibition of the Drosophila orthologue of MTMR14, EDTP. | |

| Zebrafish | 10, 50 µM | Not Specified | Enhanced autophagy. | ||

| Alzheimer's Disease Mouse Model | 19 mg/kg | Oral (3 times a week) | 3 months | Restored nesting behavior by around 30% and decreased Amyloid β levels. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on autophagic flux.

In Vitro Autophagy Induction in HeLa Cells

Objective: To determine the effect of this compound on MTMR14 activity and autophagic flux in a human cell line.

Materials:

-

HeLa cells

-

This compound (solubilized in DMSO)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Antibodies: anti-LC3B, anti-SQSTM1/p62, anti-GAPDH

-

MTMR14 activity assay kit

Procedure:

-

Cell Culture: Plate HeLa cells and grow to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 2, 10, 100 µM) or vehicle (DMSO) for 3 hours.

-

MTMR14 Activity Assay: Following treatment, harvest cells and measure MTMR14 phosphatase activity according to the manufacturer's instructions.

-

Western Blotting:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3B and SQSTM1/p62. Use GAPDH as a loading control.

-

Incubate with appropriate secondary antibodies and visualize bands.

-

-

Data Analysis: Quantify band intensities to determine the ratio of LC3B-II to LC3B-I and the levels of SQSTM1/p62 relative to the loading control. A decrease in SQSTM1/p62 and an increase in the LC3B-II/LC3B-I ratio are indicative of induced autophagic flux.

In Vivo Autophagy Induction in Drosophila melanogaster

Objective: To evaluate the effect of this compound on autophagy in a model organism.

Materials:

-

Drosophila melanogaster (e.g., wild-type or transgenic lines expressing autophagy reporters like mCherry-Atg8a)

-

Standard cornmeal-yeast-agar medium

-

This compound

Procedure:

-

Fly Culture: Rear flies on standard medium at a controlled temperature (e.g., 25°C).

-

Drug Administration: Prepare fly food containing this compound at desired concentrations (e.g., 10-100 µM). Adult flies are fed this medium.

-

Tissue Dissection and Imaging:

-

After a specified treatment period, dissect relevant tissues (e.g., fat body, brain, or indirect flight muscle).

-

For flies expressing fluorescent autophagy reporters, mount the tissues and visualize using fluorescence microscopy to observe the accumulation of autophagic structures.

-

-

Western Blotting:

-

Homogenize dissected tissues or whole flies in lysis buffer.

-

Perform Western blotting as described in section 4.1 to analyze the levels of Atg8a (the Drosophila homolog of LC3) and Ref(2)P (the homolog of SQSTM1/p62).

-

-

Behavioral Assays: Assess locomotor functions through climbing or flying assays to determine any physiological improvements.

Conclusion

This compound is a valuable research tool and a promising drug candidate for its targeted induction of autophagic flux through the inhibition of MTMR14. Its efficacy has been demonstrated across multiple model systems, highlighting its potential for therapeutic intervention in diseases associated with impaired autophagy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activities and therapeutic applications of this compound.

References

- 1. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Small-Molecule Enhancers of Autophagy this compound and -99 Delay Ageing in Drosophila Striated Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Auten-67's effects on longevity and aging.

An In-depth Technical Guide to Auten-67: Effects on Longevity and Aging

Introduction

This compound (also known as Autophagy Enhancer-67) is an orally active, small-molecule enhancer of autophagy with demonstrated anti-aging and neuroprotective properties.[1][2] It functions as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation.[1][3][4] By inhibiting MTMR14, this compound promotes autophagic flux, the process of cellular self-degradation that eliminates damaged organelles and protein aggregates. This mechanism is crucial for maintaining cellular homeostasis, and its age-related decline is implicated in various degenerative pathologies. Research in various models, including Drosophila melanogaster, zebrafish, and mice, has shown that this compound can extend lifespan, improve healthspan, and ameliorate neurodegenerative symptoms. This document provides a comprehensive technical overview of the quantitative data, experimental protocols, and signaling pathways associated with

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound observed in various experimental models.

Table 1: Effects of this compound on Lifespan and Healthspan

| Model Organism | Parameter Measured | Treatment Details | Result | Reference |

| Drosophila melanogaster | Maximum Lifespan | Chronic feeding | ~30% increase compared to controls | |

| Drosophila melanogaster | Flying Ability | Chronic feeding | Significant improvement in treated animals | |

| Alzheimer's Disease Mouse Model | Nesting Behavior | 19 mg/kg, p.o., 3 times a week for 3 months | ~30% restoration of impaired nesting behavior |

Table 2: In Vitro and In Vivo Effects of this compound on Autophagy and Neuronal Viability

| Model System | Parameter Measured | Concentration(s) | Result | Reference |

| HeLa Cells | MTMR14 Inhibition | 2-100 µM (3 hours) | ~3%-70% inhibition | |

| Murine Primary Neurons | Cell Viability (Oxidative Stress) | 1-50 µM | Concentration-dependent increase in viability | |

| Murine Primary Neurons | LC3B-II and SQSTM1/p62 Levels | 1-50 µM | Decrease in both autophagy markers | |

| Alzheimer's Disease Mouse Model | Amyloid β Levels | 19 mg/kg, p.o. | Decrease in Amyloid β levels in the hemibrain | |

| Zebrafish | Gfp-Lc3 Reporter | 10, 50 µM | Moderate intensification in Gfp fluorescence and increased Gfp-positive spots |

Experimental Protocols

Drosophila melanogaster Lifespan and Healthspan Assays

-

Lifespan Assay:

-

Organism: Wild-type Drosophila melanogaster.

-

Treatment: Adult flies were administered this compound via their food source throughout their lifespan.

-

Procedure: Flies were separated by sex and housed in vials containing standard cornmeal-agar medium supplemented with either this compound or a vehicle control. Vials were kept in a controlled environment (e.g., 25°C, 12:12 hour light:dark cycle). The number of dead flies was recorded daily or every other day, and flies were transferred to fresh food vials regularly (e.g., every 2-3 days). Lifespan curves were generated and statistical analysis (e.g., Log-rank test) was performed to determine significance.

-

-

Flying Ability Assay:

-

Organism: Aged Drosophila melanogaster.

-

Procedure: A flight assay was conducted by placing flies in a graduated cylinder. The cylinder was gently tapped to bring the flies to the bottom. The height to which each fly could fly within a specified time was recorded. This assay was performed at different ages to assess the decline in motor function and the effect of this compound treatment.

-

Murine Model of Alzheimer's Disease: Nesting Behavior Assay

-

Organism: Mouse model expressing human amyloid precursor protein (APP).

-

Treatment: Mice were orally administered this compound (e.g., 19 mg/kg) three times a week for a duration of three months.

-

Procedure: Each mouse was individually housed overnight in a cage containing a pre-weighed amount of nesting material (e.g., a cotton square). The quality of the nest was scored the following morning on a scale (e.g., 1-5) based on the shape and completeness of the nest. The amount of unused nesting material was also weighed. This assay quantifies complex, species-typical behavior that is often impaired in neurodegenerative models.

In Vitro Autophagy and Cell Viability Assays

-

Western Blotting for Autophagy Markers:

-

Cell Lines: HeLa cells or murine primary neurons.

-

Procedure: Cells were treated with various concentrations of this compound for a specified time. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against autophagy markers such as LC3B and SQSTM1/p62, and a loading control (e.g., GAPDH). After incubation with a secondary antibody, the protein bands were visualized and quantified. A decrease in SQSTM1/p62 and an increase in the LC3B-II/LC3B-I ratio are indicative of induced autophagic flux.

-

-

MTT Assay for Cell Viability:

-

Cell Lines: Murine primary cortical neurons.

-

Procedure: Neurons were cultured and exposed to an oxidative stressor (e.g., H₂O₂) with or without co-treatment with this compound. After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to the cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan was then solubilized, and the absorbance was measured at a specific wavelength. Higher absorbance indicates greater cell viability.

-

Signaling Pathways and Mechanisms of Action

This compound Mechanism of Action

This compound's primary mechanism of action is the induction of autophagy through the inhibition of MTMR14. In the canonical autophagy pathway, the Vps34 kinase complex plays a crucial role by converting phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the formation of the autophagic isolation membrane (phagophore). MTMR14, a phosphatase, antagonizes this process by converting PI3P back to PI, thus acting as a brake on autophagy. This compound inhibits the phosphatase activity of MTMR14, leading to an accumulation of PI3P, which in turn promotes the formation of autophagosomes and enhances autophagic flux.

Caption: Mechanism of this compound in promoting autophagy via MTMR14 inhibition.

Experimental Workflow for Assessing Autophagy

The following diagram illustrates a typical workflow for investigating the effects of this compound on autophagy in a cellular model.

Caption: Workflow for evaluating this compound's effects on autophagy and cell viability.

References

- 1. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

Auten-67: A Technical Guide to its Neuroprotective Properties in Research Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auten-67, also known as Autophagy Enhancer-67, has emerged as a promising small molecule with significant neuroprotective and anti-aging effects in various research models.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its efficacy in preclinical studies, and detailed experimental protocols. The core of this compound's neuroprotective action lies in its ability to enhance autophagy, a fundamental cellular process for clearing damaged components.[1][4] This document synthesizes the available quantitative data, outlines key experimental methodologies, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.

Core Mechanism of Action: Autophagy Enhancement via MTMR14 Inhibition

This compound functions as a potent, orally active enhancer of autophagy. Its primary molecular target is Myotubularin-related phosphatase 14 (MTMR14), a negative regulator of the autophagic process. By inhibiting MTMR14, this compound promotes the formation of autophagic structures, leading to an increased autophagic flux. This enhanced cellular "housekeeping" mechanism is crucial for the removal of damaged proteins and organelles that accumulate in aging and neurodegenerative conditions.

The signaling pathway begins with this compound's inhibition of MTMR14. MTMR14 normally antagonizes the Vps34 kinase complex, which is essential for converting phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P), a critical step in the formation of the autophagic isolation membrane. By blocking MTMR14, this compound effectively promotes the activity of the Vps34 complex, leading to increased PI3P levels and subsequent nucleation of the autophagosome. This process ultimately results in the degradation of cellular waste, including protein aggregates implicated in neurodegenerative diseases.

Quantitative Data from Preclinical Models

The neuroprotective effects of this compound have been quantified across a range of in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Model System | Treatment | Outcome Measure | Result | Reference |

| HeLa Cells | This compound (2-100 µM, 3h) | MTMR14 Inhibition | ~3% - 70% inhibition | |

| Murine Primary Neurons | This compound (1-10 µM) + H₂O₂ (25-75 µM) | Neuronal Viability | ~30% suppression of neuron loss at 10 µM this compound | |

| Murine Primary Neurons | This compound (1-50 µM) | LC3B-II Levels | Decrease, indicating increased autophagic flux |

Table 2: In Vivo Efficacy of this compound

| Model Organism | Disease Model | Treatment Regimen | Outcome Measure | Result | Reference |

| Drosophila melanogaster | Huntington's Disease (128Q) | This compound in food | Climbing Ability | Significant improvement | |

| Drosophila melanogaster | Huntington's Disease (128Q) | This compound in food | Mean Lifespan | Moderate extension | |

| Drosophila melanogaster | Spinocerebellar Ataxia Type 1 (82Q) | This compound (100 µM) in food | Ubiquitinated Protein Aggregates | Significant reduction | |

| Mice | Alzheimer's Disease (APP transgenic) | This compound (19 mg/kg, p.o., 3x/week for 3 months) | Nesting Behavior | ~30% restoration of impaired behavior | |

| Mice | Alzheimer's Disease (APP transgenic) | This compound (19 mg/kg, p.o., 3x/week for 3 months) | Amyloid β40 and β42 Levels | Significant decrease |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating this compound.

In Vitro Neuroprotection Assay in Primary Neurons

Objective: To assess the protective effect of this compound against oxidative stress-induced neuronal death.

Protocol:

-

Cell Culture: Isolate cortical neurons from mouse embryos and culture them in appropriate media.

-

Treatment: After a specified number of days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1-10 µM) for a designated period.

-

Induction of Oxidative Stress: Expose the neurons to hydrogen peroxide (H₂O₂) at concentrations ranging from 25 to 75 µM to induce oxidative stress.

-

Viability Assessment: Following the stress induction, assess neuronal viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Western Blot Analysis: To confirm the mechanism, lyse a parallel set of treated cells and perform Western blotting to measure the levels of autophagy markers such as LC3B-II and SQSTM1/p62.

In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease.

Protocol:

-

Animal Model: Utilize a transgenic mouse model that expresses the human amyloid precursor protein (APP), which develops Alzheimer's-like pathology.

-

Treatment Administration: Administer this compound orally (e.g., 19 mg/kg) to the mice three times a week for a period of three months. A control group should receive a vehicle.

-

Behavioral Assessment: Conduct behavioral tests to assess cognitive function. For instance, the nesting behavior assay can be used to quantify complex behaviors that are often impaired in this model.

-

Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue.

-

Quantify Amyloid Beta Levels: Homogenize the brain tissue and measure the levels of amyloid β40 and β42 peptides using an enzyme-linked immunosorbent assay (ELISA) or a similar quantitative method.

Concluding Remarks

The collective evidence from in vitro and in vivo research models strongly supports the neuroprotective properties of this compound. Its well-defined mechanism of action, centered on the enhancement of autophagy through MTMR14 inhibition, provides a solid foundation for its therapeutic potential. The quantitative data demonstrate its efficacy in mitigating neuronal death, reducing pathological protein aggregates, and improving behavioral outcomes in models of neurodegenerative diseases. The detailed protocols provided herein offer a framework for the replication and further investigation of this compound's effects. As research progresses, this compound stands out as a compelling drug candidate for the treatment of a range of autophagy-related and neurodegenerative disorders. Further studies, including more extensive preclinical safety and efficacy evaluations, are warranted to advance this promising molecule toward clinical applications.

References

- 1. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (Autophagy Enhancer-67) Hampers the Progression of Neurodegenerative Symptoms in a Drosophila model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Auten-67: A Technical Guide to a Novel Autophagy Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auten-67 is a novel small molecule identified as a potent enhancer of autophagy, the cellular process of self-degradation that is critical for maintaining cellular homeostasis.[1][2][3] Defects in autophagy are implicated in a range of age-related pathologies, including neurodegenerative diseases and cancer.[1][3] this compound functions as an orally active inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation. By inhibiting MTMR14, this compound stimulates autophagic flux, leading to the elimination of damaged cellular components. This mechanism confers significant anti-aging and neuroprotective effects, as demonstrated in various in vitro and in vivo models, including HeLa cells, Drosophila, zebrafish, and mice. Notably, this compound has shown promise in restoring nesting behavior in a murine model of Alzheimer's disease and hampering the progression of neurodegenerative symptoms in a Drosophila model of Huntington's disease, without apparent side effects. This document provides a comprehensive overview of the discovery, initial characterization, and experimental protocols related to this compound.

Discovery and Initial Characterization

This compound, also known as Autophagy Enhancer-67, was isolated from a small-molecule library through a screening process designed to identify specific inhibitors of MTMR14. Its chemical name is N-[3-(benzimidazol-1-yl)-1, 4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide. The rationale for targeting MTMR14 was to identify compounds that could enhance autophagy downstream of the common upstream signaling pathways, potentially minimizing off-target effects.

Initial characterization revealed that this compound inhibits the phosphatase activity of human MTMR14 in a concentration-dependent manner. This inhibition leads to an increase in autophagic flux in human cell lines, as well as in vivo models such as Drosophila, zebrafish, and mice.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of MTMR14 and its Drosophila orthologue, egg-derived tyrosine phosphatase (EDTP). MTMR14 acts as an antagonist to the Vps34 kinase complex, which is essential for the formation of the autophagic isolation membrane by converting phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). By inhibiting MTMR14, this compound effectively promotes the activity of the Vps34 complex, leading to enhanced formation of autophagosomes and subsequent autophagic degradation.

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound across various experimental models.

Table 1: In Vitro Efficacy of this compound

| Model System | Assay | Concentration | Duration | Result | Reference |

| HeLa Cells | MTMR14 Inhibition | 2 µM | 3 h | ~3% inhibition | |

| HeLa Cells | MTMR14 Inhibition | 10 µM | 3 h | Inhibition of MTMR14 | |

| HeLa Cells | MTMR14 Inhibition | 100 µM | 3 h | ~70% inhibition | |

| HeLa Cells | Autophagic Flux | 2-100 µM | 3 h | Induces autophagic flux | |

| Murine Primary Neurons | Neuroprotection | 1-50 µM | - | Increases cell viability under oxidative stress | |

| Murine Primary Neurons | Protein Levels | 1-50 µM | - | Decreases levels of LC3B-II |

Table 2: In Vivo Efficacy of this compound

| Model Organism | Assay | Dosage / Concentration | Duration | Result | Reference |

| Drosophila | Autophagy Induction | 10 µM | 2 h | Induces autophagy | |

| Drosophila | Autophagy Induction | 100 µM | - | Massive accumulation of Atg8a-positive structures | |

| Zebrafish | Autophagy Induction | 10 µM | - | Enhances autophagy | |

| Zebrafish | Autophagy Induction | 50 µM | - | Enhances autophagy | |

| Mice | Autophagy Induction | 50 µmol/g (i.p.) | - | Enhances autophagy | |

| Alzheimer's Disease Mouse Model | Behavioral Restoration | 19 mg/kg (p.o.), 3x/week | 3 months | Restored nesting behavior by ~30% | |

| Alzheimer's Disease Mouse Model | Biomarker Reduction | 19 mg/kg (p.o.), 3x/week | 3 months | Decreased Amyloid β levels in the hemibrain |

Detailed Experimental Protocols

MTMR14 Phosphatase Activity Assay

This protocol outlines the procedure to measure the inhibitory effect of this compound on MTMR14 phosphatase activity.

Figure 2: MTMR14 Inhibition Assay Workflow.

Methodology:

-

Cell Culture: Human (HeLa) cells are cultured under standard conditions.

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 2, 10, and 100 µM) for a specified duration (e.g., 3 hours). Control groups should include untreated cells and cells treated with the vehicle (DMSO).

-

Protein Extraction: Following treatment, cells are lysed, and protein extracts are prepared.

-

Phosphatase Assay: The phosphatase activity of MTMR14 is measured. This can be achieved using a malachite green-based assay that quantifies the release of free phosphate from a substrate.

-

Data Analysis: The relative inhibition of MTMR14 activity by this compound is calculated by comparing the results from treated cells to those of the control groups.

Autophagic Flux Analysis via Western Blotting

This protocol describes the assessment of autophagic flux by monitoring the levels of key autophagy-related proteins, LC3B-II and SQSTM1/p62.

Methodology:

-

Cell or Tissue Preparation: Prepare protein lysates from cells (e.g., murine primary neurons) or tissues from treated animals.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against LC3B, SQSTM1/p62, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis:

-

Quantify the band intensities.

-

An increase in the ratio of LC3B-II to LC3B-I and a decrease in SQSTM1/p62 levels are indicative of enhanced autophagic flux. To confirm flux, experiments should also be conducted in the presence of lysosomal inhibitors like bafilomycin A1 or chloroquine.

-

In Vivo Studies in Drosophila

This protocol details the administration of this compound to Drosophila and the subsequent analysis of autophagy.

Methodology:

-

Fly Stocks and Maintenance: Use wild-type or specific transgenic flies (e.g., expressing mCherry-Atg8a) and maintain them on standard cornmeal-yeast-agar medium.

-

This compound Administration:

-

Prepare food containing this compound at the desired concentrations (e.g., 10 µM, 100 µM) dissolved in the vehicle (DMSO).

-

A control group fed with vehicle-containing food must be included.

-

Allow adult flies or larvae to feed on the respective diets.

-

-

Tissue Dissection and Imaging:

-

Dissect relevant tissues, such as the fat body from larvae or the brain and indirect flight muscles from adults.

-

Prepare the tissues for fluorescence microscopy to visualize autophagic structures (e.g., mCherry-Atg8a puncta).

-

-

Biochemical Analysis:

-

Prepare protein extracts from fly heads or whole bodies for Western blot analysis of autophagy markers like Ref(2)P (the Drosophila homolog of p62) and Atg8a.

-

-

Behavioral Assays:

-

Assess locomotor ability using climbing assays or flying tests at different ages.

-

Conclusion

This compound represents a promising therapeutic candidate for a variety of age-related and neurodegenerative diseases. Its specific mechanism of action, involving the inhibition of MTMR14 to enhance autophagy, offers a targeted approach to clearing cellular damage. The initial characterization data presented in this guide demonstrates its potent anti-aging and neuroprotective effects across multiple model systems. Further research and clinical development are warranted to explore the full therapeutic potential of this compound.

References

Auten-67: A Technical Guide to a Novel Autophagy Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auten-67 is a novel small molecule that has emerged as a potent enhancer of autophagy, a fundamental cellular process for degrading and recycling damaged components. Identified as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), this compound has demonstrated significant anti-aging and neuroprotective properties in various experimental models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound, intended to serve as a resource for researchers in the fields of aging, neurodegenerative diseases, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-[3-(benzimidazol-1-yl)-1, 4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfon-amide, is a synthetic compound with the molecular formula C₂₃H₁₄N₄O₆S and a molar mass of 474.45 g/mol [1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[3-(1H-Benzimidazol-1-yl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-4-nitrobenzenesulfonamide | [1] |

| Molecular Formula | C₂₃H₁₄N₄O₆S | [1] |

| Molar Mass | 474.45 g/mol | [1] |

| CAS Number | 1783800-77-0 | [2] |

| Appearance | Solid | |

| Solubility | ≥ 1.25 mg/mL (2.63 mM) in DMSO | |

| Storage | -80°C (6 months); -20°C (1 month) |

Mechanism of Action: Inhibition of MTMR14 and Autophagy Induction

This compound functions as a specific inhibitor of myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy. MTMR14 is a negative regulator of autophagy, a cellular process essential for the clearance of damaged organelles and protein aggregates.

The core mechanism of autophagy induction by this compound involves the modulation of phosphoinositide signaling. The formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation, is initiated by a protein complex containing the lipid kinase Vps34. Vps34 phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for autophagosome nucleation and elongation. MTMR14 antagonizes this process by dephosphorylating PI3P, thereby inhibiting the formation of autophagic membranes.

By inhibiting the phosphatase activity of MTMR14, this compound effectively increases the localized concentration of PI3P, leading to an enhanced rate of autophagosome formation and maturation. This results in an overall increase in autophagic flux, the complete process of autophagy from cargo sequestration to lysosomal degradation.

Figure 1. Signaling pathway of this compound-induced autophagy.

Biological and Pharmacological Properties

This compound has demonstrated a range of beneficial effects in preclinical studies, primarily attributed to its ability to enhance autophagy. These effects highlight its potential as a therapeutic agent for age-related and neurodegenerative disorders.

In Vitro Effects

-

MTMR14 Inhibition: this compound inhibits the phosphatase activity of human MTMR14 in a concentration-dependent manner. In one study, concentrations of 2, 10, and 100 µM resulted in approximately 3%, 25%, and 70% inhibition, respectively.

-

Induction of Autophagic Flux: Treatment of human (HeLa) cell lines with this compound leads to a significant increase in the number of autophagosomes and autolysosomes, indicating enhanced autophagic flux.

-

Neuroprotection: In primary cultures of mouse cortical neurons, this compound protects against oxidative stress-induced cell death and increases neuronal viability in a concentration-dependent manner. This is accompanied by a decrease in the levels of autophagy-related proteins SQSTM1/p62 and LC3B-II, consistent with an increase in autophagic clearance.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line/System | Concentration(s) | Key Findings | Source |

| MTMR14 Inhibition | Recombinant human MTMR14 | 2, 10, 100 µM | ~3%, 25%, and 70% inhibition, respectively | |

| Autophagic Flux | HeLa cells | 2-100 µM | Increased number of autophagosomes and autolysosomes | |

| Neuronal Viability | Murine primary neurons | 1-50 µM | Increased cell viability and protection from oxidative stress | |

| Western Blot | Murine primary neurons | Not specified | Decreased levels of SQSTM1/p62 and LC3B-II |

In Vivo Effects

-

Longevity: In Drosophila melanogaster, administration of this compound has been shown to extend lifespan.

-

Neuroprotection in Disease Models: this compound has shown therapeutic potential in animal models of neurodegenerative diseases. It hampers the progression of neurodegenerative symptoms in a Drosophila model of Huntington's disease.

-

Alzheimer's Disease Model: In a murine model of Alzheimer's disease, oral administration of this compound restored nesting behavior, a complex activity that is impaired in these animals. This was accompanied by a decrease in the levels of amyloid precursor protein (APP).

-

Broad Applicability: The autophagy-enhancing effects of this compound have been observed across different species, including Drosophila, zebrafish, and mice, suggesting a highly conserved target and mechanism of action.

Table 3: In Vivo Effects of this compound

| Model Organism | Disease Model | Dosage | Key Findings | Source |

| Drosophila melanogaster | Aging | Not specified | Extended lifespan | |

| Drosophila melanogaster | Huntington's Disease | Not specified | Hampered progression of neurodegenerative symptoms | |

| Mouse | Alzheimer's Disease | 19 mg/kg, p.o. | Restored nesting behavior and decreased APP levels | |

| Zebrafish | N/A | 10, 50 µM | Enhanced autophagy |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of the findings related to this compound. The following are summaries of key experimental protocols as described in the primary literature.

MTMR14 Phosphatase Activity Assay

This assay is designed to quantify the inhibitory effect of this compound on the enzymatic activity of MTMR14.

-

Enzyme and Substrate Preparation: Recombinant human MTMR14 protein is used. The non-specific phosphatase substrate para-nitrophenyl-phosphate (pNPP) is prepared in a suitable buffer.

-

Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains the MTMR14 enzyme in a buffer solution (e.g., 30 mM Tris-HCl pH=8, 75 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.033% BSA) and the substrate pNPP.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. Control wells receive the solvent alone.

-

Incubation: The reaction is incubated for a specific period (e.g., 3 hours) at a controlled temperature.

-

Measurement: The phosphatase activity is determined by measuring the colorimetric change resulting from the dephosphorylation of pNPP to para-nitrophenol, typically by reading the absorbance at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance values of the wells treated with this compound to the control wells.

Figure 2. Workflow for the MTMR14 phosphatase activity assay.

Western Blot Analysis of Autophagy Markers

This technique is used to measure the levels of key autophagy-related proteins, such as SQSTM1/p62 and LC3B-II, in cell or tissue lysates.

-

Cell/Tissue Lysis: Cells or tissues are treated with this compound or a vehicle control for a specified duration. Subsequently, they are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p62, anti-LC3B) and a loading control (e.g., anti-actin or anti-tubulin).

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

Quantification: The band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.

Conclusion and Future Directions

This compound is a promising pharmacological tool and a potential drug candidate for the treatment of age-related and neurodegenerative diseases. Its well-defined mechanism of action as an inhibitor of MTMR14 provides a clear rationale for its autophagy-enhancing effects. The available data from in vitro and in vivo studies underscore its potential for therapeutic development.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are necessary to evaluate the drug-like properties of this compound.

-

Target Specificity: Further investigation into the specificity of this compound for MTMR14 over other phosphatases will be important to understand its potential off-target effects.

-

Clinical Translation: Should preclinical studies continue to yield positive results, the progression of this compound or optimized analogs into clinical trials for relevant indications would be the ultimate goal.

References

Auten-67: A Technical Guide to its Impact on Cellular Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auten-67 is a novel small molecule identified as a potent enhancer of autophagy, a critical cellular process for maintaining homeostasis by degrading and recycling damaged organelles and misfolded proteins.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols, and its impact on signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for age-related and neurodegenerative diseases.[1][2]

Mechanism of Action

This compound functions as an orally active autophagy enhancer by specifically inhibiting Myotubularin-related protein 14 (MTMR14), a phosphatase that negatively regulates the formation of autophagic membranes.[3] In Drosophila, the orthologue of MTMR14 is known as EDTP, which is also inhibited by this compound. By inhibiting MTMR14/EDTP, this compound promotes the accumulation of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the initiation of autophagosome formation, leading to an increase in autophagic flux. This enhancement of autophagy contributes to its observed anti-aging and neuroprotective effects.

Quantitative Data

The following tables summarize the quantitative effects of this compound as reported in preclinical studies.

Table 1: In Vitro Inhibition of MTMR14 by this compound

| Concentration (µM) | Inhibition of MTMR14 Activity (%) | Cell Line | Duration (hours) |

| 2 | ~3% | HeLa | 3 |

| 10 | Not specified | HeLa | 3 |

| 100 | ~70% | HeLa | 3 |

Data extracted from Papp et al., 2016.

Table 2: Effect of this compound on Autophagy Markers and Neuronal Viability

| Model System | Concentration (µM) | Duration (hours) | Effect |

| HeLa Cells | 2 - 100 | 3 | Induces autophagic flux |

| Drosophila | 10 - 100 | 2 | Induces autophagy via EDTP inhibition |

| Murine Primary Neurons | 1 - 50 | Not specified | Decreases LC3B-II levels, increases cell viability under oxidative stress |

| Zebrafish | 10, 50 | Not specified | Enhances autophagy |

Data compiled from various sources.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease

| Dosage | Administration Route | Dosing Schedule | Duration | Outcome |

| 19 mg/kg | Oral (p.o.) | 3 times a week | 3 months | Restored nesting behavior by ~30%, decreased Amyloid β levels |

Data extracted from MedChemExpress product information, citing Papp et al., 2016.

Signaling Pathways

This compound-Mediated Autophagy Induction

The following diagram illustrates the signaling pathway through which this compound enhances autophagy. This compound inhibits MTMR14, a phosphatase that negatively regulates the Vps34 kinase complex. This inhibition leads to an increase in PI3P, which is essential for the formation of the autophagic isolation membrane (phagophore), and subsequently, the autophagosome.

Caption: this compound signaling pathway for autophagy induction.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

In Vitro MTMR14 Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on MTMR14 phosphatase activity.

Protocol:

-

Cell Culture: HeLa cells are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 2, 10, and 100 µM) or a vehicle control (DMSO) for a specified duration (e.g., 3 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract proteins.

-

Phosphatase Assay: The phosphatase activity of MTMR14 in the cell lysates is measured using a commercially available phosphatase assay kit, following the manufacturer's instructions. The assay typically involves a substrate that becomes fluorescent or colored upon dephosphorylation.

-

Data Analysis: The relative inhibition of MTMR14 activity is calculated by comparing the activity in this compound-treated cells to that in vehicle-treated control cells.

Autophagic Flux Assay using Western Blot

Objective: To assess the effect of this compound on autophagic flux by measuring the levels of autophagy-related proteins.

Protocol:

-

Cell Culture and Treatment: Murine primary neurons or HeLa cells are cultured and treated with this compound at various concentrations. In some experiments, cells are co-treated with an autophagy inhibitor like bafilomycin A1 or chloroquine to assess autophagosome accumulation.

-

Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against LC3B and SQSTM1/p62. A loading control antibody (e.g., GAPDH) is also used.

-

After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of LC3B-II to LC3B-I and the levels of SQSTM1/p62 are calculated and normalized to the loading control. A decrease in SQSTM1/p62 and an increase in the LC3B-II/LC3B-I ratio are indicative of enhanced autophagic flux.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the impact of this compound on autophagy in a cellular model.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a promising small molecule that enhances autophagy through the inhibition of MTMR14. The data presented in this guide highlight its potential as a therapeutic agent for conditions associated with impaired autophagy, such as neurodegenerative diseases. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile in various disease models.

References

- 1. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Investigating the Anti-aging Effects of Auten-67 in Drosophila melanogaster: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the experimental framework for investigating the anti-aging properties of Auten-67 in the model organism Drosophila melanogaster. This compound is a small molecule that has been identified as a potent enhancer of autophagy through the inhibition of the myotubularin-related phosphatase 14 (MTMR14), known as egg-derived tyrosine phosphatase (EDTP) in Drosophila.[1][2] By augmenting the cellular self-clearance process of autophagy, this compound has demonstrated significant pro-longevity and healthspan-extending effects.[1][3] This document details the experimental protocols for assessing these effects, including lifespan analysis, locomotor assays, and molecular techniques to quantify autophagy. Furthermore, it presents the underlying signaling pathways and experimental workflows in a clear, visual format to aid researchers and drug development professionals in this field.

Introduction

The progressive decline in autophagic function is a hallmark of aging and is associated with the accumulation of cellular damage, leading to age-related pathologies.[3] Pharmacological enhancement of autophagy represents a promising therapeutic strategy to combat aging. This compound has emerged as a key compound of interest due to its specific mechanism of action. It enhances autophagic flux by inhibiting MTMR14/EDTP, a negative regulator of the Vps34 kinase complex which is essential for the initiation of autophagosome formation. In Drosophila, treatment with this compound has been shown to extend lifespan, improve motor function, and confer neuroprotective effects, making it a valuable tool for geroscience research.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound in Drosophila melanogaster.

Table 1: Lifespan Analysis of Drosophila Treated with this compound

| Treatment Group | Concentration (µM) | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Statistical Significance (p-value) | Reference |

| This compound | 30 | Significant increase | Moderately extended | < 0.05 | |

| Control (Vehicle) | 0 | - | - | - |

Table 2: Locomotor Performance in Drosophila Treated with this compound

| Assay | Treatment Group | Age of Flies | Performance Improvement | Statistical Significance (p-value) | Reference |

| Climbing Assay (Negative Geotaxis) | This compound | Aged flies | Significant improvement in climbing ability | < 0.05 | |

| Flight Assay | This compound | 7 and 21 days | Significant improvement in flying ability | < 0.01 |

Table 3: Molecular and Cellular Effects of this compound in Drosophila

| Assay | Tissue | Key Findings | Reference |

| Western Blot | Head, Indirect Flight Muscle | Decreased levels of Ref(2)P/p62, indicating increased autophagic flux. | |

| Western Blot | Head | Increased ratio of lipidated Atg8a-II to non-lipidated Atg8a-I. | |

| Fluorescence Microscopy | Indirect Flight Muscle | Increased number of autophagosomes and autolysosomes. | |

| Electron Microscopy | Indirect Flight Muscle | Reduced accumulation of protein aggregates and damaged mitochondria. |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: MTMR14/EDTP Signaling Pathway

Caption: Mechanism of this compound in enhancing autophagy.

Experimental Workflow for Investigating this compound

Caption: Experimental workflow for this compound investigation.

Experimental Protocols

Drosophila Husbandry and this compound Administration

-

Fly Stocks: Wild-type Drosophila melanogaster (e.g., Canton-S or w¹¹¹⁸) are commonly used. Flies are maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light-dark cycle.

-

This compound Administration: this compound is dissolved in a suitable solvent (e.g., DMSO) and then mixed into the fly food at the desired final concentrations (e.g., 30 µM). A control group receiving the vehicle (DMSO) only must be run in parallel.

Lifespan Assay

-

Cohort Generation: Collect newly eclosed adult flies (0-24 hours old) and separate them by sex under light CO₂ anesthesia.

-

Housing: House 20-25 flies per vial containing either control or this compound-supplemented food.

-

Data Collection: Transfer flies to fresh food vials every 2-3 days and record the number of dead flies at each transfer.

-

Analysis: Generate survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.

Locomotor Assays

-

Apparatus: A glass graduated cylinder or a series of connected vials can be used.

-

Procedure:

-

Transfer a cohort of flies (e.g., 20 flies) into the climbing apparatus.

-

Gently tap the flies to the bottom.

-

Record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time (e.g., 10-20 seconds).

-

-

Analysis: Repeat the trial multiple times for each group and compare the average climbing success between this compound treated and control flies.

-

Apparatus: A transparent vertical tube (e.g., 80 cm high) with the inner wall coated with a non-toxic sticky substance.

-

Procedure:

-

Release individual flies into the top of the tube.

-

Measure the vertical distance the fly travels before adhering to the wall.

-

-

Analysis: Higher adhesion points indicate better flight performance. Compare the average flight height between the different treatment groups.

Molecular and Cellular Assays

-

Sample Preparation: Homogenize fly heads or thoraces in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies: rabbit anti-Ref(2)P/p62 and rabbit anti-Atg8a. Use a loading control such as mouse anti-β-actin.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

-

Fly Strains: Utilize flies expressing a fluorescently tagged Atg8a, such as mCherry-Atg8a, to visualize autophagic structures.

-

Dissection and Fixation: Dissect the thoraces of adult flies and fix the IFMs in 4% paraformaldehyde.

-

Staining: If necessary, counterstain with DAPI to visualize nuclei.

-

Imaging: Mount the IFMs and image using a confocal microscope.

-

Analysis: Quantify the number and size of fluorescent puncta (representing autophagosomes and autolysosomes) per unit area of muscle tissue.

-

Fixation and Embedding: Fix dissected IFMs in a glutaraldehyde solution, followed by post-fixation in osmium tetroxide. Dehydrate the samples and embed them in resin.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope.

-

Analysis: Identify and quantify autophagic vesicles (autophagosomes and autolysosomes) and assess the ultrastructure of mitochondria and the presence of protein aggregates.

Conclusion

This technical guide provides a robust framework for the preclinical evaluation of this compound's anti-aging effects in Drosophila melanogaster. The detailed protocols and visual aids are intended to facilitate reproducible and comprehensive investigations into the pro-longevity mechanisms of this promising autophagy-enhancing compound. The findings from such studies will be crucial for advancing our understanding of the role of autophagy in aging and for the development of novel therapeutic strategies to promote healthy aging.

References

- 1. Quantitative Analysis of Climbing Defects in a Drosophila Model of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Analysis of Two Autophagy-Enhancing Small Molecules (this compound and -99) in a Drosophila Model of Spinocerebellar Ataxia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Auten-67 in Mitigating Stress-Induced Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Auten-67, a novel small molecule that has demonstrated significant potential in protecting cells from stress-induced death. By enhancing the cellular process of autophagy, this compound presents a promising therapeutic avenue for a range of pathologies linked to cellular stress, including neurodegenerative diseases. This document outlines the core mechanism of this compound, presents key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a potent enhancer of autophagy, the cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. The accumulation of such cellular debris is a key contributor to stress-induced cell death. This compound exerts its effect by inhibiting Myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagy.[1][2] By inhibiting MTMR14, this compound promotes the formation of autophagic structures, leading to an increased autophagic flux.[1][3] This enhanced cellular clearance mechanism helps to alleviate cellular stress and prevent the initiation of apoptotic pathways, ultimately promoting cell survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound.

Table 1: Concentration-Dependent Inhibition of MTMR14 by this compound

| This compound Concentration (µM) | Mean Inhibition of MTMR14 Activity (%) |

| 2 | ~3% |

| 10 | ~25% |

| 100 | ~70% |

Data sourced from in vitro phosphatase activity assays.

Table 2: Neuroprotective Effect of this compound Against Oxidative Stress-Induced Cell Death

| Treatment Condition | Relative Neuronal Viability (%) | Suppression of Neuronal Loss (%) |

| Control (H₂O₂ only) | Baseline | 0% |

| This compound (10 µM) + H₂O₂ (75 µM) | Significantly Increased | ~30% |

Data from MTT assays on primary mouse cortical neurons exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. This compound, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. real.mtak.hu [real.mtak.hu]

- 3. This compound (Autophagy Enhancer-67) Hampers the Progression of Neurodegenerative Symptoms in a Drosophila model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Autophagy with Auten-67

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auten-67 is a potent, orally active small molecule that enhances autophagy.[1][2] It functions as a specific inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of the initial stages of autophagosome formation.[2][3][4] By inhibiting MTMR14, this compound promotes the accumulation of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the recruitment of autophagy-related proteins and the formation of the isolation membrane (phagophore). This mechanism allows for the induction of autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation. These characteristics make this compound a valuable tool for studying the roles of autophagy in various cellular processes and a potential therapeutic agent for diseases associated with dysfunctional autophagy, such as neurodegenerative disorders and age-related pathologies.

This document provides detailed protocols and quantitative data to guide researchers in utilizing this compound to induce and monitor autophagy in cell lines.

Mechanism of Action

This compound induces autophagy by inhibiting the phosphatase activity of MTMR14 (also known as Jumpy). MTMR14 antagonizes the activity of the Vps34 kinase complex, which is responsible for generating PI3P. By inhibiting MTMR14, this compound leads to an increase in PI3P levels, which is crucial for the nucleation and elongation of the autophagosomal membrane.

Caption: Signaling pathway of this compound in autophagy induction.

Data Presentation

Table 1: In Vitro Inhibition of MTMR14 by this compound

| Concentration (µM) | Inhibition of MTMR14 (%) | Cell Line | Treatment Time (h) | Reference |

| 2 | ~3 | HeLa | 3 | |

| 10 | ~25 | HeLa | 3 | |

| 100 | ~70 | HeLa | 3 |

Table 2: Effect of this compound on Autophagy Markers and Cell Viability

| Cell Line | Concentration (µM) | Treatment Time | Effect | Reference |

| HeLa | 10 - 100 | 3 h | Increased autophagic flux | |

| HeLa | 100 | Not Specified | Increased LC3B-II levels (comparable to 100 nM rapamycin) | |

| HeLa | 100 | Not Specified | Decreased SQSTM1/p62 levels (comparable to rapamycin) | |

| Murine Primary Neurons | 1 - 50 | Not Specified | Decreased LC3B-II and SQSTM1/p62 levels | |

| Murine Primary Neurons | 1 - 10 | Not Specified | Increased cell viability under oxidative stress (H₂O₂) |

Experimental Protocols

General Experimental Workflow

Caption: General workflow for an this compound autophagy induction experiment.

Materials and Reagents

-

Cell Lines: HeLa cells, primary neurons, or other cell lines of interest.

-

This compound: (Catalog name: T0501-7132; N-[3-(benzimidazol-1-yl)-1, 4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfon-amide). Prepare stock solutions in DMSO.

-

Cell Culture Medium: As required for the specific cell line.

-

Reagents for Western Blotting:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-SQSTM1/p62, Rabbit or Mouse anti-β-actin (or other loading controls).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Optional Reagents for Autophagic Flux Assay:

-

Bafilomycin A1 or Chloroquine.

-

Protocol 1: Induction of Autophagy with this compound

-

Cell Seeding: Seed the chosen cell line in appropriate culture plates or flasks. Allow cells to adhere and reach 70-80% confluency.

-

Preparation of this compound Working Solutions: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period. A typical starting point is 3 hours, but time-course experiments (e.g., 2, 6, 12, 24 hours) are recommended to determine the optimal treatment time for your cell line.

-